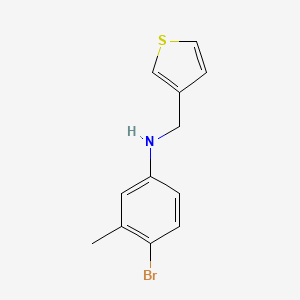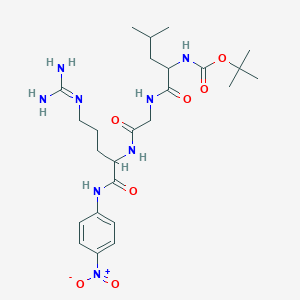![molecular formula C11H13N3 B12094654 4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)
4-[(Pyrrolidin-3-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pyrrolidin-3-yl)amino]benzonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyrrolidin-3-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyrrolidin-3-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-[(Pyrrolidin-3-yl)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as lysine-specific demethylase 1 (LSD1), affecting gene expression and cellular processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to changes in the methylation status of histones .
Comparison with Similar Compounds
- 4-(Pyrrolidin-1-yl)benzonitrile
- 4-(Pyrrolidin-2-yl)benzonitrile
- 4-(Pyrrolidin-3-yl)benzonitrile hydrochloride
Comparison: 4-[(Pyrrolidin-3-yl)amino]benzonitrile is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its binding affinity and selectivity for molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(pyrrolidin-3-ylamino)benzonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13-14H,5-6,8H2 |
InChI Key |
GNQKUFATOIFHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)

![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)



![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)





![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)
